![molecular formula C5H12N2O B1278467 [3-(Aminomethyl)oxetan-3-yl]methanamine CAS No. 23500-57-4](/img/structure/B1278467.png)
[3-(Aminomethyl)oxetan-3-yl]methanamine
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Overview
Description
“[3-(Aminomethyl)oxetan-3-yl]methanamine” is a chemical compound with the empirical formula C4H9NO . It is also known as 3-oxetanemethanamine or (Oxetan-3-yl)methanamine . It is used as a building block in heterocyclic chemistry .
Molecular Structure Analysis
The molecular structure of “[3-(Aminomethyl)oxetan-3-yl]methanamine” can be represented by the SMILES stringNCC1COC1
. The InChI key for this compound is KTHZBRAXOLUNBN-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“[3-(Aminomethyl)oxetan-3-yl]methanamine” is a liquid at room temperature . It has a refractive index of 1.458 (n20/D) and a density of 1.014 g/mL at 25 °C . It should be stored at a temperature of -20°C .Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
- Heterocyclic Schiff Bases Synthesis : Synthesis of novel Schiff bases using 3-aminomethyl pyridine has been achieved, with a focus on their potential as anticonvulsant agents. These compounds have been found effective in seizures protection after intraperitoneal administration (Pandey & Srivastava, 2011).
Molecular Synthesis and Characterization
- Synthesis of Methanamine Compounds : The successful synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compounds through polyphosphoric acid condensation has been reported, demonstrating high yields and detailed spectroscopic characterization (Shimoga, Shin, & Kim, 2018), (Shimoga, Shin, & Kim, 2018).
Studies on Binding Affinity and Steric Tolerance
- Binding and Steric Tolerance Studies : Research on 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs has provided insights into the steric tolerance and binding affinity at 5-HT(2A) and H(1) receptors, highlighting the structural flexibility of these molecules (Shah et al., 2010).
Isolation Techniques in Chemistry
- Cation-exchange Chromatography : Large-scale syntheses of various amines, including ethylidynetris(methanamine), have been conducted, with an emphasis on isolation techniques such as cation-exchange chromatography and selective complexation (Geue & Searle, 1983).
Applications in Bioorganic Chemistry and Imaging
- Iron(III) Complexes for Imaging and Photocytotoxicity : The synthesis of Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related compounds has been explored for applications in cellular imaging and photocytotoxicity under red light (Basu et al., 2014).
Catalysis and Organic Synthesis
- Palladacycles and Transfer Hydrogenation : Synthesis of various methanamine derivatives and their use in catalysis, particularly in transfer hydrogenation reactions, has been reported, demonstrating their effectiveness and selectivity in these processes (Karabuğa et al., 2015), (Roffe et al., 2016).
Antimicrobial Studies
- Antimicrobial Activity Evaluation : Research on the synthesis of compounds like 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine has been conducted to evaluate their antibacterial and antifungal activities, demonstrating variable degrees of effectiveness (Visagaperumal et al., 2010).
Safety and Hazards
properties
IUPAC Name |
[3-(aminomethyl)oxetan-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-1-5(2-7)3-8-4-5/h1-4,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLJQFVDVUKOSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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